molecular formula C11H15NO6 B8128096 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate

Cat. No.: B8128096
M. Wt: 257.24 g/mol
InChI Key: AOELKTKZJRDJDV-UHFFFAOYSA-N
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Description

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrrolidinone ring and a dimethylbutanedioate moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate typically involves the esterification of 2,2-dimethylbutanedioic acid with 1-O-methyl-2,5-dioxopyrrolidine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate involves its interaction with specific molecular targets. The pyrrolidinone ring can form hydrogen bonds with biological macromolecules, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also modulate enzymatic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide

Uniqueness

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate is unique due to its specific combination of a pyrrolidinone ring and a dimethylbutanedioate moiety. This structure imparts distinct reactivity and functionality, making it valuable for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which can be advantageous in both research and industrial settings .

Properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2,2-dimethylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6/c1-11(2,10(16)17-3)6-9(15)18-12-7(13)4-5-8(12)14/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOELKTKZJRDJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)ON1C(=O)CCC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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